An In-depth Technical Guide to 2',6'-Dimethoxyacetophenone
An In-depth Technical Guide to 2',6'-Dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2',6'-Dimethoxyacetophenone (CAS No. 2040-04-2), an aromatic ketone with significant potential in medicinal chemistry and organic synthesis.
Chemical and Physical Properties
2',6'-Dimethoxyacetophenone is a white to beige crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a critical resource for laboratory use and theoretical modeling.
| Property | Value | Reference |
| CAS Number | 2040-04-2 | [2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₂O₃ | [3][4][6] |
| Molecular Weight | 180.20 g/mol | [2][3][4][6] |
| Melting Point | 68-70 °C | [2][4] |
| Boiling Point | 135-136 °C at 2 mmHg | [2][4] |
| Density | 1.1272 g/cm³ (estimate) | [4] |
| Solubility | Soluble in Methanol | [1][4] |
| Appearance | White to beige crystalline powder | [1] |
| λmax | 265 nm (H₂O) | [4] |
Synthesis of 2',6'-Dimethoxyacetophenone
A plausible and commonly employed method for the synthesis of 2',6'-Dimethoxyacetophenone is the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181). This electrophilic aromatic substitution reaction provides a direct route to the target molecule.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1,3-Dimethoxybenzene
-
Acetyl chloride or Acetic anhydride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dry Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 equivalents) in dry dichloromethane to the stirred suspension via the dropping funnel.
-
After the addition of acetyl chloride, add a solution of 1,3-dimethoxybenzene (1.0 equivalent) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield pure 2',6'-Dimethoxyacetophenone.
Synthesis workflow for 2',6'-Dimethoxyacetophenone.
Biological Activity and Metabolism
2',6'-Dimethoxyacetophenone has been identified as a competitive inhibitor of hepatic mixed-function oxidases, specifically targeting aminopyrine (B3395922) demethylase. This positions the compound as a potential tool for studying drug metabolism and for the development of modulators of cytochrome P450 activity.
Metabolic Pathway
Studies on the metabolism of 2',6'-Dimethoxyacetophenone have revealed several key biotransformation products. The primary metabolic routes involve demethylation and hydroxylation. The identified metabolites are:
-
2-Hydroxy-6-methoxy-acetophenone
-
3-Hydroxy-2,5-dimethoxyacetophenone
-
2,3-Dihydroxy-6-methoxyacetophenone
Metabolic pathway of 2',6'-Dimethoxyacetophenone.
Experimental Protocol: Aminopyrine N-demethylase Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of 2',6'-Dimethoxyacetophenone on aminopyrine N-demethylase activity in liver microsomes.
Materials:
-
Rat liver microsomes
-
2',6'-Dimethoxyacetophenone
-
Aminopyrine
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Nash reagent (for formaldehyde (B43269) detection)
-
Spectrophotometer
Procedure:
-
Preparation of Microsomes: Isolate liver microsomes from rats following standard differential centrifugation procedures. Determine the protein concentration of the microsomal suspension.
-
Incubation Mixture: In a series of test tubes, prepare the incubation mixture containing potassium phosphate buffer, the NADPH regenerating system, and liver microsomes.
-
Inhibitor Addition: Add varying concentrations of 2',6'-Dimethoxyacetophenone (dissolved in a suitable solvent, e.g., DMSO) to the test tubes. Include a control group with the solvent alone.
-
Pre-incubation: Pre-incubate the mixtures at 37 °C for 5 minutes to allow the inhibitor to interact with the enzymes.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, aminopyrine, to each tube.
-
Incubation: Incubate the reaction mixtures at 37 °C for a specified time (e.g., 15-30 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding a solution of trichloroacetic acid.
-
Quantification of Formaldehyde: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a new set of tubes and add Nash reagent. Heat the mixture at 60 °C for 30 minutes to allow for color development.
-
Measurement: Measure the absorbance of the colored product (dihydrolutidine) at 412 nm using a spectrophotometer.
-
Data Analysis: Calculate the rate of formaldehyde formation and determine the inhibitory effect of 2',6'-Dimethoxyacetophenone. The type of inhibition (e.g., competitive) can be determined by constructing a Lineweaver-Burk plot.
Applications in Research and Drug Development
The unique chemical structure and biological activity of 2',6'-Dimethoxyacetophenone make it a valuable molecule for several applications:
-
Synthetic Intermediate: It serves as a precursor for the synthesis of more complex molecules, including flavonoids and other pharmacologically active compounds.[7] For instance, it has been used in the preparation of 4-fluororesorcinol.
-
Pharmacological Tool: As an inhibitor of hepatic mixed-function oxidases, it can be used in vitro and in vivo to study the role of these enzymes in drug metabolism and toxicology.[2]
-
Drug Discovery Lead: The acetophenone (B1666503) scaffold is present in numerous biologically active natural products.[8] The substitution pattern of 2',6'-Dimethoxyacetophenone provides a starting point for the design and synthesis of novel therapeutic agents. Preliminary studies have suggested its potential as an anticarcinogenic and antibacterial agent.[3]
Safety Information
2',6'-Dimethoxyacetophenone is classified as an irritant.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[2] It should be stored in a dry, well-ventilated area at room temperature.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
